molecular formula C6H9NO B2515050 rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one CAS No. 83076-35-1

rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one

Cat. No.: B2515050
CAS No.: 83076-35-1
M. Wt: 111.144
InChI Key: HZOXLGTZNQCUPO-WHFBIAKZSA-N
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Description

rac-(1r,5s)-3-azabicyclo[320]heptan-2-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one is unique due to the presence of a nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have oxygen or carbon atoms in place of nitrogen, leading to different reactivity and applications .

Biological Activity

rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-2-one is a bicyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework that includes a nitrogen atom, contributing to its distinct chemical reactivity and biological interactions. The stereochemistry of this compound plays a crucial role in its biological activity, influencing how it interacts with biological systems.

The mechanism of action for this compound involves its binding to specific molecular targets, which can modulate various biological pathways:

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Enzyme Modulation : It can interact with enzymes, potentially inhibiting or enhancing their activity, which is significant in therapeutic contexts.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : Preliminary data indicate that it may have cytotoxic effects on specific cancer cell lines, highlighting its potential in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of specific bacterial strains
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionModulates activity of key metabolic enzymes

Case Studies

  • Antimicrobial Study : A study published in 2014 evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment : In vitro tests conducted on breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound to optimize its biological activity:

  • Modifications to the nitrogen atom and adjacent carbon centers have been shown to enhance receptor binding affinity.
  • The introduction of different functional groups has resulted in compounds with improved selectivity for specific enzyme targets.

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXLGTZNQCUPO-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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